Dichloromethyl methyl ether
Overview
Description
Synthesis Analysis
The synthesis of dichloromethyl methyl ether (DCMME) can be accomplished through several methods. One efficient approach involves the reaction of alkyl formates with oxalyl chloride in the presence of a catalytic amount of N-methylformanilide, excluding the use of harmful reagents and simplifying the experimental procedure for potential large-scale synthesis (Kimura & Warashina, 2017). Additionally, the direct condensation of formaldehyde, symmetrical dichlorodimethyl ether, and chloromethyl methyl ether with various ethenes highlights the versatility and broad applicability of DCMME synthesis techniques (Prins, 2010).
Molecular Structure Analysis
The molecular structure of DCMME and related ethers has been extensively studied. Research on dimethyl ether, for example, provides insights into ether molecular structures, including bond distances and angles, which are crucial for understanding DCMME's reactivity and physical properties. The structural determination of dimethyl ether revealed C–O bond lengths and ∠COC angles, which are foundational for analyzing DCMME's structure (Kimura & Kubo, 1959).
Chemical Reactions and Properties
DCMME undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For instance, its involvement in the synthesis of novel substituted 9-anthraldehydes through a Bradsher-type reaction, facilitated by niobium pentachloride, illustrates its role in creating complex organic compounds (Baviera & Donate, 2023). Furthermore, DCMME's application in the efficient synthesis of aryl-methylene ethers via Pd(0)-catalyzed coupling emphasizes its versatility and importance in modern organic chemistry (Wang et al., 2023).
Physical Properties Analysis
Investigations into the physical properties of DCMME and related compounds contribute to our understanding of its behavior under various conditions. For example, the study of dimethyl ether's microwave spectra and structure offers valuable information on molecular symmetry and the conformation of methyl groups, which are relevant for predicting DCMME's physical properties (Blukis, Kasai, & Myers, 1963).
Chemical Properties Analysis
The chemical properties of DCMME, such as reactivity with different reagents and conditions, play a crucial role in its application in organic synthesis. The reaction of 1-silylcyclopropyl anions with DCMME, leading to cyclopropyl silyl ketones, showcases its chemical behavior and the potential to generate valuable organic compounds under specific conditions (Nishizawa et al., 2010).
Scientific Research Applications
Aromatic Formylation : A study by Ramos-Tomillero et al. (2015) explored aromatic formylation mediated by TiCl4 and DCMME, particularly for producing aromatic aldehydes. This process demonstrates regioselectivity, indicating potential applications in synthesizing aromatic compounds (Ramos-Tomillero et al., 2015).
Synthesis of Cyclopropyl Silyl Ketones : Nishizawa et al. (2010) reported that the reaction of 1-silylcyclopropyl anions with DCMME efficiently synthesizes cyclopropyl silyl ketones through cyclopropylidene derivatives, especially under basic conditions. This study highlights the synthesis process and its good yields (Nishizawa et al., 2010).
Formylation of Fluorine-Containing Aromatics : Warashina et al. (2019) demonstrated that fluorine-containing aromatic compounds could be formylated with DCMME to produce aldehydes and aryl formates in high yields. This method has potential for industrial applications (Warashina et al., 2019).
Preparation of DCMME : Another study by Warashina et al. (2019) outlined an efficient preparation method for DCMME and its application in the formylation of aromatic compounds, which may be significant for industrial use (Warashina et al., 2019).
Synthesis of Chloromethyl Methyl Ether : Zheng et al. (2016) presented a method for synthesizing chloromethyl methyl ether, including a one-pot hydroxyl protection procedure, which offers mild conditions, short reaction time, high yield, and simplicity (Zheng et al., 2016).
Safety And Hazards
Dichloromethyl methyl ether is highly flammable and harmful if swallowed or inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
dichloro(methoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTGGSXWHGKRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063636 | |
Record name | Dichloromethyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloromethyl methyl ether | |
CAS RN |
4885-02-3 | |
Record name | Dichloromethyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4885-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloromethoxymethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004885023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloromethyl methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methane, dichloromethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloromethyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethoxymethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichloromethoxymethane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68H5X8887 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.